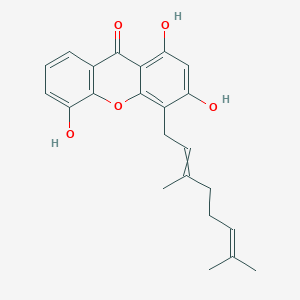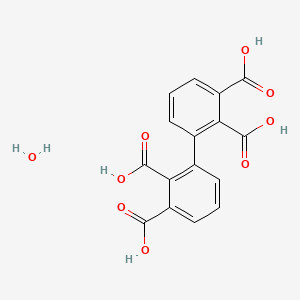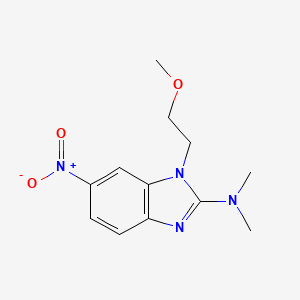![molecular formula C43H26O4 B14204939 4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid CAS No. 823808-75-9](/img/structure/B14204939.png)
4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with phenylethynyl groups at the 2 and 7 positions, and benzoic acid groups at the 9,9-diyl positions. Its molecular formula is C37H22O4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-Dibromo-9H-fluorene: This is achieved by brominating fluorene at the 2 and 7 positions.
Sonogashira Coupling Reaction: The 2,7-dibromo-9H-fluorene undergoes a Sonogashira coupling reaction with phenylacetylene to introduce the phenylethynyl groups.
Oxidation: The resulting compound is then oxidized to form the 9,9-diyl positions.
Carboxylation: Finally, the compound is carboxylated to introduce the benzoic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
化学反応の分析
Types of Reactions
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzoic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
科学的研究の応用
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid involves its interaction with molecular targets through its functional groups. The phenylethynyl and benzoic acid groups can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s behavior in various chemical and biological systems.
類似化合物との比較
Similar Compounds
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Similar structure with anthracene core instead of fluorene.
4,4’-(Biphenyl-2,2’-diylbis(ethyne-2,1-diyl))dibenzoic acid: Features a biphenyl core.
Uniqueness
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid is unique due to its fluorene core, which imparts specific electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and in scientific research.
特性
CAS番号 |
823808-75-9 |
|---|---|
分子式 |
C43H26O4 |
分子量 |
606.7 g/mol |
IUPAC名 |
4-[9-(4-carboxyphenyl)-2,7-bis(2-phenylethynyl)fluoren-9-yl]benzoic acid |
InChI |
InChI=1S/C43H26O4/c44-41(45)33-17-21-35(22-18-33)43(36-23-19-34(20-24-36)42(46)47)39-27-31(13-11-29-7-3-1-4-8-29)15-25-37(39)38-26-16-32(28-40(38)43)14-12-30-9-5-2-6-10-30/h1-10,15-28H,(H,44,45)(H,46,47) |
InChIキー |
VTXRASZOSUOJCU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C=C(C=C4)C#CC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


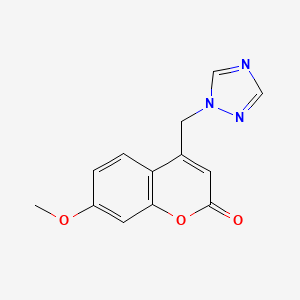

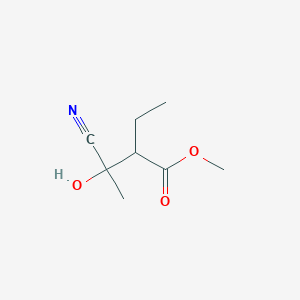
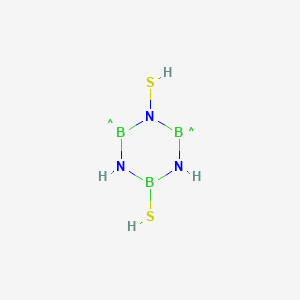
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
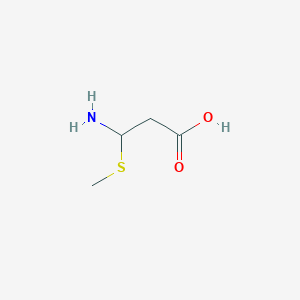
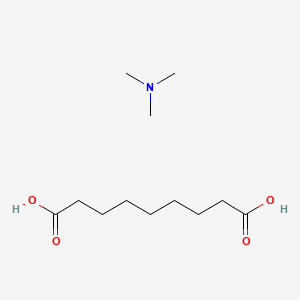
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)
